molecular formula C25H23Cl2N3O2 B4872034 3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-methylbenzamide

3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-methylbenzamide

Cat. No.: B4872034
M. Wt: 468.4 g/mol
InChI Key: PVLPXFIEQDKUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated processes can enhance the efficiency of production, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of biochemical pathways and cellular processes.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound’s chemical properties make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to a range of biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-methylbenzamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-chloro-N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Cl2N3O2/c1-17-6-7-19(16-21(17)27)24(31)28-22-4-2-3-5-23(22)29-12-14-30(15-13-29)25(32)18-8-10-20(26)11-9-18/h2-11,16H,12-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLPXFIEQDKUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.